Acid yellow 42
Overview
Description
Acid Yellow 42: is a synthetic dye known for its bright yellow color. It is primarily used in the textile industry for dyeing wool, silk, and nylon. The compound is also utilized in various industrial applications, including the coloring of leather and paper. This compound is soluble in water, producing a lemon-yellow solution, and is slightly soluble in ethanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Yellow 42 is synthesized using benzidine-2,2’-bissulfonic acid and 1-phenyl-3-methyl-5-pyrazolone as raw materials. The process involves the double nitration of benzidine-2,2’-bissulfonic acid, followed by coupling with 1-phenyl-3-methyl-5-pyrazolone. The product is then salted out, filtered, dried, and crushed to obtain the final dye .
Industrial Production Methods: The industrial production of this compound involves the oxidation of ferrous sulfate using sulfuric acid and iron filings to generate ferrous sulfate. Sodium hydroxide is added, and air is introduced to prepare crystal nuclei. Ferrous sulfate and iron filings are then added to the crystal nuclei suspension, heated, and oxidized to produce yellow iron oxide .
Chemical Reactions Analysis
Types of Reactions: Acid Yellow 42 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as sodium dithionite.
Substitution: The dye can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Oxidation: Oxidized derivatives of the dye.
Reduction: Reduced forms of the dye, often leading to color changes.
Substitution: Substituted derivatives with altered chemical properties.
Scientific Research Applications
Acid Yellow 42 has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in analytical chemistry for various assays.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in diagnostic assays and as a marker in biological studies.
Industry: Utilized in the textile, leather, and paper industries for dyeing and coloring applications
Mechanism of Action
The mechanism of action of Acid Yellow 42 involves its interaction with molecular targets through its azo and sulfonic acid groups. These functional groups allow the dye to bind to various substrates, leading to its coloring properties. The dye can also interact with proteins and other biomolecules, making it useful in biological staining and diagnostic applications .
Comparison with Similar Compounds
Acid Yellow 23: Another azo dye with similar coloring properties but different molecular structure.
Acid Yellow 54: A dye with similar applications but different chemical composition.
Tartrazine: A widely used food dye with similar yellow coloring properties
Uniqueness of Acid Yellow 42: this compound is unique due to its specific molecular structure, which includes benzidine-2,2’-bissulfonic acid and 1-phenyl-3-methyl-5-pyrazolone. This structure provides distinct chemical and physical properties, such as high solubility in water and stability under various conditions, making it particularly suitable for industrial dyeing applications .
Biological Activity
Acid Yellow 42 (AY42), a synthetic azo dye, is widely used in various industries, particularly in textiles and pharmaceuticals. Its chemical structure is characterized by the formula , and it belongs to a class of dyes known for their vibrant colors and stability. This article delves into the biological activity of this compound, examining its toxicity, degradation mechanisms, and potential environmental impacts.
Property | Value |
---|---|
Molecular Formula | C32H24N8Na2O8S2 |
Molecular Weight | 680.67 g/mol |
Solubility | Soluble in water |
Color | Yellow |
Toxicity Studies
Research on the toxicity of this compound has indicated varying effects depending on the concentration and exposure duration. In vitro studies have shown that AY42 can induce cytotoxicity in human cell lines at higher concentrations. For instance, a study utilizing the MTT assay demonstrated that concentrations above 500 µg/mL significantly reduced cell viability, indicating potential cytotoxic effects on human keratinocytes .
Environmental Impact
AY42 poses environmental risks due to its persistence in wastewater. Studies have shown that it can accumulate in aquatic environments, leading to toxic effects on aquatic life. The degradation of AY42 is crucial for mitigating its environmental impact. Several methods have been explored for its degradation:
- Photodegradation : A study demonstrated that using a La/Bi2S3 catalyst under visible light could achieve up to 92.1% degradation efficiency of AY42 . The mechanism involves the generation of hydroxyl radicals that facilitate the breakdown of the dye.
- Solar Photoelectro-Fenton Process : This method has been shown to mineralize AY42 completely, converting it into less harmful substances .
- Bioremediation : Certain plant species have been identified as capable of absorbing and metabolizing AY42, contributing to phytoremediation efforts .
Case Study 1: Photodegradation Efficiency
In a controlled laboratory setting, researchers evaluated the photodegradation efficiency of AY42 using various catalysts. The La/Bi2S3 catalyst was found to significantly enhance degradation rates compared to other materials, highlighting its potential for practical applications in wastewater treatment.
Case Study 2: Cytotoxicity Assessment
A study assessed the cytotoxic effects of AY42 on human cell lines using the MTT assay and found that at concentrations exceeding 500 µg/mL, there was a marked decrease in cell viability. This suggests that while lower concentrations may be safe, higher levels pose significant health risks.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : During photodegradation processes, ROS such as hydroxyl radicals are generated, which play a crucial role in breaking down the dye molecules.
- Cellular Uptake : In biological systems, AY42 can be absorbed by cells, leading to potential cytotoxic effects through interference with cellular functions.
Properties
IUPAC Name |
disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N8O8S2.2Na/c1-19-29(31(41)39(37-19)23-9-5-3-6-10-23)35-33-21-13-15-25(27(17-21)49(43,44)45)26-16-14-22(18-28(26)50(46,47)48)34-36-30-20(2)38-40(32(30)42)24-11-7-4-8-12-24;;/h3-18,29-30H,1-2H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYQXQUPWQNYSX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C6=CC=CC=C6.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N8Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90881406 | |
Record name | C.I. Acid Yellow 42 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90881406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6375-55-9 | |
Record name | C.I. 22910 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-bis[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Yellow 42 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90881406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 4,4'-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-ylazo)-1,1'-biphenyl-2,6'-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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